Introduction: The Chroman Scaffold and the Potential of 8-Methoxychroman-4-amine
Introduction: The Chroman Scaffold and the Potential of 8-Methoxychroman-4-amine
An In-depth Technical Guide to the Chemical Properties of 8-Methoxychroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
The chroman ring system, a bicyclic ether, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid, yet three-dimensional, structure provides an excellent framework for orienting functional groups in precise vectors to interact with biological targets. Derivatives of chroman have demonstrated a wide array of pharmacological activities, including roles as selective estrogen receptor degraders (SERDs), ROCK2 inhibitors, and analgesic agents[1][2][3].
This guide focuses on a specific, functionalized derivative: 8-Methoxychroman-4-amine. This molecule is of particular interest to the scientific community for two primary reasons. First, the methoxy group at the 8-position modulates the electronic properties of the aromatic ring and can serve as a key hydrogen bond acceptor or metabolic blocker in ligand-receptor interactions. Second, the primary amine at the 4-position provides a versatile synthetic handle. This amine is a potent nucleophile, allowing for straightforward derivatization to build libraries of novel compounds for screening and structure-activity relationship (SAR) studies.
This document serves as a comprehensive technical resource on the core chemical properties of 8-Methoxychroman-4-amine, offering insights into its structure, synthesis, reactivity, and characterization to empower its application in research and development.
Section 1: Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's identity and physical properties is the foundation of all subsequent experimental work. 8-Methoxychroman-4-amine is typically handled in its hydrochloride salt form to improve stability and solubility.
Key Identifiers:
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Systematic IUPAC Name: 8-methoxy-3,4-dihydro-2H-chromen-4-amine
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CAS Number: 191608-35-2 (for the hydrochloride salt)[4]
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Molecular Formula: C₁₀H₁₃NO₂
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Molecular Weight: 179.22 g/mol [5]
Physicochemical Data Summary
The following table summarizes key computed and predicted physicochemical properties, which are critical for predicting the molecule's behavior in various solvent systems and its potential as a drug candidate (e.g., Lipinski's Rule of Five).
| Property | Value | Source |
| Molecular Weight | 179.22 g/mol | ChemBK[5] |
| Predicted Density | 1.17 ± 0.1 g/cm³ | ChemBK[5] |
| Predicted Boiling Point | 287.1 ± 40.0 °C | ChemBK[5] |
| Predicted pKa | 4.38 ± 0.40 | ChemBK[5] |
| XLogP3 | 0.2 | PubChem[6] |
| Hydrogen Bond Donors | 1 | PubChem[6] |
| Hydrogen Bond Acceptors | 3 | PubChem[6] |
| Topological Polar Surface Area | 44.5 Ų | PubChem[6] |
Section 2: Synthesis and Purification
While multiple synthetic routes to the chroman scaffold exist, a common and logical approach to 8-Methoxychroman-4-amine involves the construction of the corresponding chroman-4-one followed by the introduction of the amine functionality. Reductive amination is a robust and widely used method for this transformation.
Proposed Synthetic Workflow
The diagram below illustrates a plausible, high-level synthetic pathway from a commercially available starting material like 2-hydroxy-3-methoxybenzaldehyde.
Caption: Proposed synthesis of 8-Methoxychroman-4-amine.
Experimental Protocol: Reductive Amination of 8-Methoxychroman-4-one
This protocol provides a self-validating, step-by-step methodology for the key transformation. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To convert the ketone functionality of 8-Methoxychroman-4-one into a primary amine.
Pillar of Trustworthiness: This reaction is monitored by Thin Layer Chromatography (TLC) to ensure the full consumption of the starting material before workup, preventing contamination of the final product.
Methodology:
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Reaction Setup:
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In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-Methoxychroman-4-one (1.0 eq) in an appropriate solvent such as methanol or ethanol.
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Rationale: Protic solvents are chosen for their ability to dissolve both the ketone and the ammonium salt intermediates.
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Imine Formation:
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Add ammonium acetate (approx. 10 eq) or a solution of ammonia in methanol to the flask. Stir the mixture at room temperature for 1-2 hours.
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Rationale: A large excess of the ammonia source is used to drive the equilibrium towards the formation of the intermediate imine/enamine, in accordance with Le Châtelier's principle.
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-
Reduction:
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add a reducing agent such as sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq) portion-wise.
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Rationale: NaBH₃CN is a mild reducing agent that selectively reduces the protonated iminium ion much faster than the starting ketone, minimizing side reactions. The reaction is cooled to control any exotherm.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by TLC, visualizing with a UV lamp and a potassium permanganate stain. The disappearance of the starting ketone spot and the appearance of a new, more polar amine spot indicates reaction completion.
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-
Workup and Purification:
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Quench the reaction by slowly adding aqueous HCl (1M) until the solution is acidic (pH ~2) to neutralize any remaining reducing agent.
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Wash the aqueous layer with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-basic impurities.
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Basify the aqueous layer to pH >10 with aqueous NaOH (e.g., 2M). The product will now be in its free-base form.
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Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 8-Methoxychroman-4-amine.
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Purify the crude product via column chromatography on silica gel if necessary.
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Section 3: Spectroscopic Analysis
Structural elucidation and purity confirmation are paramount. The following spectroscopic signatures are characteristic of 8-Methoxychroman-4-amine.
| Spectroscopic Method | Characteristic Signals and Interpretation |
| ¹H NMR | ~6.8-7.2 ppm: Aromatic protons on the benzene ring. ~4.0-4.5 ppm: Protons on the carbon bearing the amine group (-CH(NH₂)-). ~3.8 ppm: Singlet, 3H, corresponding to the methoxy (-OCH₃) protons. ~2.0-3.0 ppm: Multiplets corresponding to the other aliphatic protons on the chroman ring. ~1.5-3.0 ppm: Broad singlet, 2H, for the amine (-NH₂) protons. Position is variable and signal may disappear upon D₂O exchange[7]. |
| ¹³C NMR | ~140-150 ppm: Aromatic carbons attached to oxygen. ~110-130 ppm: Other aromatic carbons. ~55-60 ppm: Methoxy carbon (-OCH₃). ~45-55 ppm: Carbon bearing the amine group (-C-NH₂). ~20-40 ppm: Other aliphatic carbons in the chroman ring. |
| IR Spectroscopy | 3300-3500 cm⁻¹: Two distinct, sharp-to-medium bands, characteristic of a primary amine N-H symmetric and asymmetric stretch[8]. ~1600 cm⁻¹: N-H bending (scissoring) vibration. 1200-1300 cm⁻¹: C-O stretching for the aryl ether. 1000-1250 cm⁻¹: C-N stretching of the aliphatic amine[8]. |
| Mass Spectrometry | Molecular Ion (M⁺): Expected at m/z = 179. Nitrogen Rule: The odd molecular weight is consistent with the presence of a single nitrogen atom[9]. Key Fragmentation: Expect α-cleavage adjacent to the amine, leading to the loss of side chains and formation of a stable iminium cation. |
Section 4: Reactivity and Chemical Behavior
The utility of 8-Methoxychroman-4-amine as a synthetic intermediate is defined by the reactivity of its primary amine group. This group acts as both a base and a nucleophile.
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Basicity: The lone pair of electrons on the nitrogen atom makes the molecule a weak base. It readily reacts with acids to form the corresponding ammonium salt, such as the commercially available hydrochloride salt[4]. This property is crucial for purification and handling.
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Nucleophilicity: The primary amine is an excellent nucleophile and will participate in a variety of bond-forming reactions, making it a valuable building block for creating analogs.
Key Reactions of the Amine Group
Caption: Key nucleophilic reactions of 8-Methoxychroman-4-amine.
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Acylation: Reaction with acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) yields stable amide derivatives. This is a common strategy for SAR studies.
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Alkylation: The amine can be alkylated using alkyl halides. However, polyalkylation is a common side reaction, often leading to a mixture of secondary, tertiary, and even quaternary ammonium salts[10][11]. To achieve selective mono-alkylation, specific reagents and conditions, such as reductive amination with an aldehyde, are preferred[12].
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Imine Formation: Condensation with aldehydes or ketones under dehydrating conditions results in the formation of an imine (Schiff base), which can be a final product or an intermediate that is subsequently reduced to a secondary amine.
Section 5: Applications in Research and Drug Development
The chroman scaffold is a cornerstone in modern drug discovery[1][2]. 8-Methoxychroman-4-amine serves as a high-value starting material for accessing novel chemical space.
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Scaffold for Library Synthesis: The reactive amine at the 4-position is ideally suited for parallel synthesis and the creation of focused compound libraries. By varying the groups attached to the amine (via acylation, alkylation, etc.), researchers can systematically probe the binding pockets of target proteins to optimize potency, selectivity, and pharmacokinetic properties.
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Analogs of Bioactive Molecules: Many known bioactive compounds, including antimalarials and kinase inhibitors, feature an amino group attached to a heterocyclic core[13][14]. 8-Methoxychroman-4-amine provides a unique bicyclic core that can be used to generate novel analogs of these existing drugs, potentially leading to improved efficacy or novel mechanisms of action.
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Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol , this molecule is an ideal fragment for FBDD campaigns. Its successful binding to a target can be identified through biophysical methods, and the amine handle provides a clear vector for growing the fragment into a more potent lead compound.
Section 6: Safety, Handling, and Storage
As with any chemical reagent, proper handling is essential to ensure laboratory safety. While a specific safety data sheet (SDS) for 8-Methoxychroman-4-amine is not widely available, general precautions for aromatic amines should be followed.
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat[15][16].
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Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[16]. Facilities should be equipped with an eyewash station and a safety shower[15].
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Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, as these can lead to vigorous or exothermic reactions[16].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials[17].
-
First Aid:
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Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing[18].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[17].
-
Ingestion: If swallowed, call a poison control center or doctor. Do not induce vomiting.
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Conclusion
8-Methoxychroman-4-amine is a structurally significant molecule that combines the privileged chroman scaffold with a versatile primary amine. Its well-defined physicochemical properties, predictable spectroscopic signatures, and clear reactivity profile make it an invaluable tool for medicinal chemists and researchers. The ability to easily generate a diverse array of derivatives from its amine handle positions this compound as a key building block for the discovery of next-generation therapeutics and novel chemical probes.
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(Caption: General reaction scheme for the synthesis of N-(8-methoxychroman-4-yl)acrylamide.)